Compound Description: YM022 is a poorly water-soluble compound investigated for its polymorphic forms and methods to improve its dissolution and absorption. This research focused on enhancing bioavailability for potential therapeutic applications. []
Relevance: Although YM022 belongs to the benzodiazepine class and differs significantly in structure from 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, both compounds share a urea moiety. This structural similarity suggests potential interest in exploring the physicochemical properties and bioavailability optimization strategies employed for YM022, especially if the target compound encounters similar challenges related to solubility and absorption. []
Compound Description: This compound features a 1,3,4-thiadiazole ring system linked to a phenylurea moiety. []
Relevance: This compound's relevance stems from its shared phenylurea moiety with 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea. Despite differences in the heterocyclic core (thiadiazole vs. pyrrolidinone), investigating the structure-activity relationships of this compound, particularly regarding the phenylurea portion, could provide insights into the target compound's potential biological activities and properties. []
Compound Description: CEP-32496 is a highly potent and orally efficacious inhibitor of BRAF(V600E), a mutated protein kinase often implicated in cancer development. []
Relevance: While structurally distinct from 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, CEP-32496 shares the urea linker connecting two aromatic systems. Examining CEP-32496's structure-activity relationship data, particularly concerning modifications around the urea linker and their impact on BRAF(V600E) inhibition, could be informative. Understanding the influence of steric and electronic properties around the urea moiety might guide the development of analogs of the target compound with potentially improved activity or selectivity profiles. []
Compound Description: AC220 demonstrates potent and selective inhibition of FMS-like tyrosine kinase-3 (FLT3), a target for acute myeloid leukemia (AML) treatment. AC220 exhibits favorable pharmacokinetic properties, making it suitable for oral administration. []
Relevance: Both AC220 and 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea belong to the urea class of compounds. This shared structural feature is central to their molecular architecture. While their overall structures differ due to the specific substituents and aromatic/heterocyclic systems, their classification as ureas highlights a common chemical foundation. Exploring the structure-activity relationship studies of AC220, especially modifications impacting its FLT3 inhibitory activity and pharmacokinetic properties, could offer valuable insights for designing and optimizing analogs of the target compound. []
Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor that exhibits potent activity against FLT3-ITD and various oncogenic mutations, particularly in AML. []
Relevance: Both CHMFL-FLT3-213 and 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea share the urea pharmacophore, linking different aromatic and heterocyclic systems. Although their precise structures differ, this commonality in their chemical architecture suggests potential similarities in their binding modes or interactions with biological targets. Understanding how modifications to CHMFL-FLT3-213 affect its FLT3 inhibitory activity and selectivity against various mutations could guide the design of analogs of the target compound with potentially improved therapeutic profiles. []
Compound Description: Compound 18b is identified as a potent FLT3 inhibitor with significant antipsoriatic effects observed in a transgenic mouse model. []
Relevance: The structural similarity between compound 18b and 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea lies in the presence of the urea linker connecting aromatic and heterocyclic rings. Although the specific substituents and heterocyclic moieties differ, the shared urea linker suggests potential similarities in their binding interactions or pharmacological profiles. Investigating the structure-activity relationship data of compound 18b, focusing on modifications around the urea linkage and their impact on FLT3 inhibition and antipsoriatic activity, could offer valuable information for designing and optimizing analogs of the target compound. []
1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea (TDZ)
Compound Description: TDZ is a plant growth regulator whose structure and metabolism in kiwifruits were investigated. []
Relevance: The core structure of TDZ and 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea contains a phenylurea moiety. Though the target compound has a pyrrolidinone ring and different substituents, understanding the metabolic pathways and potential toxicity of TDZ might be relevant for assessing the target compound's safety profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.